1-Cyclopentene-1-carboxylicacid,4-amino-(9CI)

Description

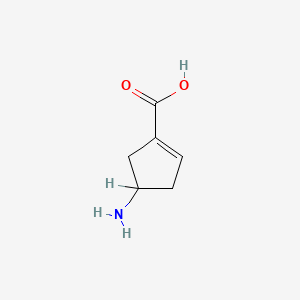

1-Cyclopentene-1-carboxylic acid, 4-amino-(9CI) (CAS: 77745-27-8) is a cyclopentene derivative featuring a carboxylic acid group at position 1 and an amino group at position 4. Its molecular formula is C₆H₉NO₂, with a calculated molecular weight of 143.14 g/mol.

Properties

IUPAC Name |

4-aminocyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVDYLXTNDBWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Methyl Ester Tartrate Precursors

A widely documented method involves the hydrolysis of (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate. The procedure begins with dissolving the methyl ester tartrate (10 g) in methanol (50 mL), followed by neutralization with triethylamine to achieve a pH of 6–7. Subsequent addition of lithium hydroxide (0.16 g in 5 mL water) at −20°C induces saponification, which is immediately quenched with acetic acid to pH 3–4. The organic solvent is replaced with tetrahydrofuran, and the product is isolated via filtration, yielding 3.6 g (83.7%) of the target compound as a hydrochloride salt.

Table 1: Reaction Conditions for Methyl Ester Hydrolysis

This method is favored for its high efficiency and scalability, though the stereochemical purity of the product depends on the starting material’s enantiomeric excess.

Comparative Analysis of Synthetic Routes

The hydrolysis of methyl ester tartrates offers superior yields (83.7%) and operational simplicity compared to multi-step biotechnological processes. However, the latter provides enantiomeric specificity, which is critical for pharmaceutical applications. Direct amination methods remain speculative but warrant exploration to reduce reliance on pre-functionalized starting materials.

Challenges and Optimization Strategies

Key challenges include:

- Stereochemical Control : Ensuring enantiopurity necessitates chiral starting materials or resolution techniques, as seen in the biotechnological method.

- Functional Group Compatibility : The carboxylic acid and amino groups require orthogonal protection during synthesis to prevent side reactions.

- Scalability : Large-scale lithium hydroxide usage in hydrolysis poses safety and environmental concerns, prompting interest in alternative bases.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentene-1-carboxylicacid,4-amino-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its saturated analogues.

Substitution: Thiol addition reactions have been explored to modify the α,β-unsaturated system.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon is a typical method.

Substitution: Thiol reagents such as benzylthiol have been used.

Major Products:

Oxidation: Oxo derivatives.

Reduction: Saturated analogues like cis-3-aminocyclopentanecarboxylic acid and trans-3-aminocyclopentanecarboxylic acid.

Substitution: Thioether amino acids.

Scientific Research Applications

Neuropharmacological Potential

1-Cyclopentene-1-carboxylic acid, 4-amino- has garnered attention for its structural similarity to gamma-aminobutyric acid (GABA), a vital neurotransmitter involved in inhibitory signaling within the central nervous system. Its potential applications include:

- GABA Receptor Interaction : Research indicates that this compound may act as a GABA mimetic, influencing dopaminergic activity and offering therapeutic possibilities for neurological disorders such as anxiety and epilepsy.

- Drug Development : Due to its unique structure, it can serve as a scaffold for designing novel drugs targeting GABA receptors. Further studies involving binding assays could elucidate its efficacy and safety profile.

Interaction with Biological Targets

Studies have shown that 1-cyclopentene-1-carboxylic acid, 4-amino-, interacts with GABA receptors, potentially leading to new therapeutic strategies for treating neurological conditions. Investigations into its binding affinity and functional impact on neurotransmission are essential for understanding its pharmacological potential.

Synthesis Methodologies

A notable synthesis method involves dissolving (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in methanol, neutralizing it with triethylamine, and subsequently adding lithium hydroxide followed by acetic acid. This method yields high efficiency in producing the desired compound.

Mechanism of Action

The primary mechanism of action of 4-aminocyclopent-1-enecarboxylic acid involves its interaction with GABA receptors. It acts as an antagonist at the α1β2γ2L GABA A receptor, inhibiting the action of GABA and modulating neuronal inhibition . This interaction is crucial for understanding the balance between neuronal excitation and inhibition in the central nervous system.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural analogs and their properties:

Substituent Effects on Properties

- Amino Group (Target Compound): The 4-amino group increases nucleophilicity and water solubility compared to non-polar substituents (e.g., isopropyl or methyl). This may improve bioavailability for biomedical applications.

- Cyclobutane vs. Cyclopentene (ACBC) : The smaller cyclobutane ring in ACBC increases ring strain, which may enhance metabolic stability compared to the cyclopentene backbone .

Physicochemical and Stability Considerations

- Solubility: The target compound’s amino and carboxylic acid groups confer higher water solubility than esters (e.g., 5-(1-oxopropyl)-ethyl ester) or hydrophobic derivatives (e.g., 3-isopropyl).

- Stability: Amino groups are prone to oxidation, necessitating protective strategies (e.g., Fmoc in ). In contrast, 3-oxo and ester derivatives exhibit greater oxidative stability .

- Synthetic Accessibility : 3-Oxo and isopropyl derivatives are commercially available, suggesting feasible synthetic routes for the target compound via reductive amination or nucleophilic substitution .

Biological Activity

1-Cyclopentene-1-carboxylic acid, 4-amino- (9CI), also known as 4-aminocyclopent-1-enecarboxylic acid (4-ACPE), is a cyclic compound with significant biological activities. Its unique structure, featuring a cyclopentene ring with carboxylic acid and amino groups, positions it as a potential candidate for various pharmacological applications, particularly in neuropharmacology and respiratory treatments.

- Molecular Formula : C6H9NO2

- Molecular Weight : 127.14 g/mol

- CAS Number : 77745-27-8

Structural Features

The compound's structure includes:

- A cyclopentene ring

- A carboxylic acid group

- An amino group

These features contribute to its reactivity and potential interactions with biological targets, particularly neurotransmitter systems.

Neuropharmacological Potential

1-Cyclopentene-1-carboxylic acid, 4-amino- has been studied for its mimetic properties related to gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. The compound's ability to interact with GABA receptors suggests potential applications in treating conditions such as anxiety and epilepsy. Research indicates that it may influence dopaminergic activity, further enhancing its relevance in neuropharmacology.

Case Study: GABA Receptor Interaction

In vitro studies have demonstrated that 4-ACPE can bind to GABA receptors, which are critical targets for many neurological drugs. Binding assays indicate that 4-ACPE exhibits affinity for these receptors, suggesting its potential as a therapeutic agent for neurological disorders.

Comparative Analysis of Similar Compounds

The following table summarizes the properties of compounds structurally related to 1-cyclopentene-1-carboxylic acid, 4-amino-, highlighting their biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Aminocyclopent-2-ene-1-carboxylic Acid | C6H9NO2 | Potential GABA mimetic properties |

| (1S,4R)-4-Amino-cyclopentene-1-carboxylic Acid Hydrochloride | C6H10ClN O2 | Used in various pharmaceutical applications |

| 4-Amino-cyclopent-1-enecarboxylic Acid Methyl Ester | C7H11NO2 | Useful in synthetic applications |

The biological activity of 1-cyclopentene-1-carboxylic acid, 4-amino-, can be attributed to its structural resemblance to GABA. This similarity allows it to potentially modulate neurotransmitter release and receptor activity, influencing various physiological processes.

Proposed Mechanisms

- GABA Receptor Modulation : Interaction with GABA receptors may enhance inhibitory neurotransmission.

- Dopaminergic Activity : Potential effects on dopaminergic pathways could contribute to its neuropharmacological profile.

- Bronchodilation : While not directly studied, the structural analogs suggest possible bronchodilatory effects.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Cyclopentene-1-carboxylic acid, 4-amino-(9CI), and how can reaction parameters be optimized?

- Methodological Answer : Synthesis of this compound may involve cyclopentene ring functionalization via catalytic hydrogenation or cycloaddition reactions. Protecting groups (e.g., Fmoc for amines) are critical to prevent side reactions during carboxylation or amination steps . Optimization should focus on solvent polarity (e.g., THF or DMF for solubility), temperature control (0–25°C to avoid ring-opening), and catalysts (e.g., Pd/C for hydrogenation). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>70%) .

Q. Which spectroscopic techniques are most effective for structural characterization of 1-Cyclopentene-1-carboxylic acid, 4-amino-(9CI)?

- Methodological Answer :

- NMR : NMR (400 MHz, DMSO-d6) identifies the cyclopentene protons (δ 5.2–5.8 ppm, olefinic H) and amino group (δ 1.5–2.0 ppm, broad singlet). NMR confirms the carboxylic carbon (δ 170–175 ppm) and sp-hybridized carbons (δ 120–130 ppm) .

- IR : Strong absorption bands at ~3300 cm (N-H stretch) and ~1700 cm (C=O stretch) .

- Mass Spectrometry : ESI-MS (positive mode) detects the molecular ion peak at m/z 141.17 (CHNO) .

Q. What safety protocols and storage conditions are critical for handling 1-Cyclopentene-1-carboxylic acid, 4-amino-(9CI)?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; rinse immediately with water if exposed .

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N) to prevent oxidation. Monitor for degradation via periodic TLC or HPLC .

Advanced Research Questions

Q. How can computational chemistry methods elucidate the electronic properties and regioselectivity of 1-Cyclopentene-1-carboxylic acid, 4-amino-(9CI)?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, predicting reactivity toward electrophiles/nucleophiles. Basis sets like 6-31G(d) are suitable for geometry optimization .

- Molecular Dynamics : Simulate solvent effects (e.g., water vs. ethanol) on conformational stability. Analyze radial distribution functions to identify hydrogen-bonding interactions .

Q. How does the stereochemistry of the amino group influence catalytic activity in derivatives of 1-Cyclopentene-1-carboxylic acid, 4-amino-(9CI)?

- Methodological Answer :

- Stereochemical Analysis : Compare cis vs. trans configurations (e.g., and ) using X-ray crystallography or NOESY NMR.

- Catalytic Screening : Test enantioselectivity in asymmetric hydrogenation with chiral ligands (e.g., BINAP). Monitor conversion rates via GC-MS and calculate enantiomeric excess (ee) using chiral HPLC .

Q. How can contradictions in reported bioactivity data for derivatives of this compound be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers.

- Dose-Response Validation : Replicate experiments under standardized conditions (pH 7.4 buffer, 37°C) with controls for enzyme inhibition (e.g., COX-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.